6-(4-Bromophenyl)-2-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
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Overview
Description
6-(4-Bromophenyl)-2-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is a heterocyclic compound that features a triazine ring substituted with bromophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form an intermediate hydrazone, which then undergoes cyclization with a suitable nitrile to yield the desired triazine compound. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-2-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazine derivatives .
Scientific Research Applications
6-(4-Bromophenyl)-2-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-2-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-2-hydroxypyridine-3-carbonitrile
- 4-Bromophenylacetic acid
- N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
Uniqueness
6-(4-Bromophenyl)-2-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is unique due to its specific triazine ring structure and the presence of both bromophenyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both synthetic and application contexts .
Properties
CAS No. |
86143-83-1 |
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Molecular Formula |
C15H12BrN3O |
Molecular Weight |
330.18 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-phenyl-4,5-dihydro-1,2,4-triazin-3-one |
InChI |
InChI=1S/C15H12BrN3O/c16-12-8-6-11(7-9-12)14-10-17-15(20)19(18-14)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,20) |
InChI Key |
PUJPHGFDWOVFAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C(=O)N1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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